4-Nitrophenyl nicotinate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl nicotinate can be synthesized through the esterification of nicotinic acid with 4-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to ensure efficient mixing and reaction control, along with advanced purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Nitrophenyl nicotinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the nitrophenyl group by a nucleophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include secondary amines, and the reaction is typically carried out in aqueous solutions with DMSO at room temperature.
Reduction: Sodium borohydride or palladium on carbon (Pd/C) catalysts are commonly used under mild conditions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding amides or esters, depending on the nucleophile used.
Reduction: The major product is 4-aminophenyl nicotinate.
Scientific Research Applications
4-Nitrophenyl nicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-nitrophenyl nicotinate primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the ester bond is cleaved, and the nitrophenyl group is replaced by a nucleophile. This process often proceeds through a stepwise mechanism with the formation of a tetrahedral intermediate . In reduction reactions, the nitro group is reduced to an amino group, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
4-Nitrophenyl nicotinate can be compared with other similar compounds such as:
4-Nitrophenyl benzoate: Similar in structure but derived from benzoic acid instead of nicotinic acid. It shows different reactivity patterns due to the difference in the aromatic ring.
4-Nitrophenyl isonicotinate: Derived from isonicotinic acid, it has a similar structure but different electronic properties, affecting its reactivity.
4-Nitrophenyl picolinate: Derived from picolinic acid, it exhibits different reactivity due to the position of the nitrogen atom in the pyridine ring.
Properties
IUPAC Name |
(4-nitrophenyl) pyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4/c15-12(9-2-1-7-13-8-9)18-11-5-3-10(4-6-11)14(16)17/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFXCDOSNZVQAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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